molecular formula C11H18N4O B1471697 2-cyclopropyl-N4-(3-methoxypropyl)pyrimidine-4,6-diamine CAS No. 1510296-12-4

2-cyclopropyl-N4-(3-methoxypropyl)pyrimidine-4,6-diamine

Cat. No.: B1471697
CAS No.: 1510296-12-4
M. Wt: 222.29 g/mol
InChI Key: HCQILZDQPJGFTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .


Molecular Structure Analysis

The structure of N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine is given by the Inchi Code 1S/C13H12Cl2N4/c14-9-3-1-2-8 (12 (9)15)10-6-11 (17-7-4-5-7)19-13 (16)18-10/h1-3,6-7H,4-5H2, (H3,16,17,18,19) .


Chemical Reactions Analysis

The CDK6 inhibitory activities of these compounds were tested as well . The most potent compound (IVj) showed super antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .


Physical and Chemical Properties Analysis

The molecular weight of 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine is 236.31 g/mol.

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted at position 5 by groups including cyclopropyl have been found to inhibit retrovirus replication in cell culture. The 5-methyl derivative was particularly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, although it was also cytostatic to CEM cell cultures (Hocková et al., 2003).

Structural Analysis

The crystal structure analysis of cyclopropane ring-containing compounds, such as 6-(N-pyrrolyl)purine and thymine derivatives, has revealed the unique spatial arrangement of cyclopropane rings and attached atoms. This analysis can contribute to understanding the structural properties of similar compounds (Cetina et al., 2004).

Pharmacological Aspects

Pyrimidine derivatives, including those with cyclopropane structures, have shown a range of activities such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic properties. This broad spectrum of pharmacological activities makes them important compounds for further study (Verma et al., 2020).

Microbial Transformations

Microbial cultures have been utilized to metabolize compounds like cyprodinil, which contains a cyclopropane structure similar to 2-cyclopropyl-N4-(3-methoxypropyl)pyrimidine-4,6-diamine. This process results in the formation of various metabolites, offering insights into the potential for biodegradation or bioactivation of similar compounds (Schocken et al., 1997).

Dye Stability

Studies on heterocyclic azo dyes containing pyridine-2,6-diamine structures have shown exceptional pH stability, a property that can be beneficial in developing new dyes and pigments for various applications (Zhao et al., 2017).

Crystallography

The crystal structure of compounds like cyprodinil, which has a similar cyclopropane-containing pyrimidine structure, provides essential data on the molecular conformation and potential intermolecular interactions. Such information is crucial for the development of new materials and drugs (Jeon et al., 2015).

Mechanism of Action

The probable binding model of (IVj) with CDK6 was simulated by molecular docking . The cyclin-dependent protein kinases (CDKs) are important protein serine/threonine kinases belonging to the CMGC family .

Safety and Hazards

The storage temperature for N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine is recommended to be in a dark place, inert atmosphere, at room temperature .

Properties

IUPAC Name

2-cyclopropyl-4-N-(3-methoxypropyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-16-6-2-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,2-6H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQILZDQPJGFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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